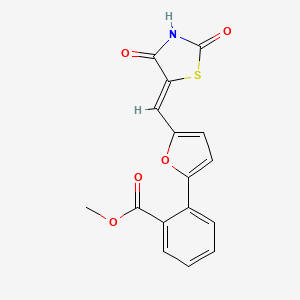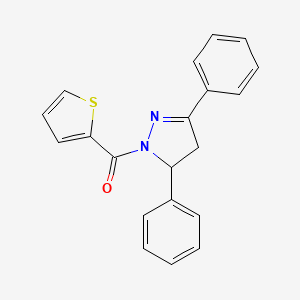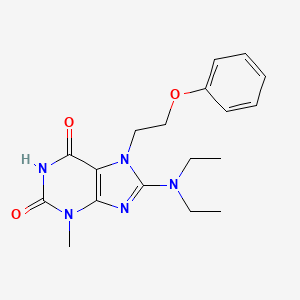![molecular formula C23H20N4O2 B10802560 N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide](/img/structure/B10802560.png)
N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide is a complex organic compound that incorporates the 8-hydroxyquinoline moiety, known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide typically involves multiple steps, starting with the preparation of 8-hydroxyquinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water . The resulting intermediate is then coupled with pyridine-2-ylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 8-hydroxyquinoline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium dithionite for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like chloroform, tetrahydrofuran, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the 8-hydroxyquinoline moiety results in bromoquinoline derivatives, while reduction reactions yield aminoquinoline derivatives.
Aplicaciones Científicas De Investigación
N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The 8-hydroxyquinoline moiety is known to chelate metal ions, which can inhibit metalloprotein functions and disrupt cellular processes. This chelation ability is crucial for its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A simpler compound with similar chelation properties.
4-Hydroxy-2-quinolones: Compounds with diverse biological activities and similar structural features.
Quinoline derivatives: A broad class of compounds with various pharmacological properties.
Uniqueness
N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide is unique due to its combination of the 8-hydroxyquinoline moiety with a pyridine-2-ylmethylamine group, which enhances its biological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15(28)26-17-8-10-18(11-9-17)27-22(20-6-2-3-13-24-20)19-12-7-16-5-4-14-25-21(16)23(19)29/h2-14,22,27,29H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJFDYGEELBTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Chlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802481.png)

![1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B10802492.png)


![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B10802530.png)
![2-[4-Methyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B10802536.png)
![Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate](/img/structure/B10802537.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B10802539.png)

![(5E)-2-(3-chlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802552.png)
![(2Z,5E)-2-[(3-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B10802558.png)
![1-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10802568.png)
![1-(2,4-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10802572.png)
